molecular formula C15H28N2O5 B12638611 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate

2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate

Cat. No.: B12638611
M. Wt: 316.39 g/mol
InChI Key: HNAJHCGPJIRWJW-KOQCZNHOSA-N
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Description

2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate is a chemical compound with the molecular formula C13H26N2O • C2H2O4 and a molecular weight of 316.39 . This compound is known for its unique structure, which includes a morpholine ring and an azepane ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate typically involves the reaction of 2,6-dimethylmorpholine with azepane in the presence of suitable reagents and conditions. The reaction is often carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate undergoes various chemical reactions, including:

Scientific Research Applications

2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Biological Activity

2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of both morpholine and azepane moieties, which are significant in determining its biological activity. The compound's structure is characterized by:

  • Morpholine Ring: A six-membered ring containing one nitrogen atom.
  • Azepane Moiety: A seven-membered ring that includes nitrogen.
  • Oxalate Component: Derived from oxalic acid, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities. While specific data on this compound is limited, the following activities have been observed in related compounds:

  • Antimicrobial Properties: Some morpholine derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain azepane derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects: Morpholine-based compounds are being investigated for their potential to protect neuronal cells.

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound with various biological targets. Key areas of focus include:

  • Enzyme Inhibition: Investigating how the compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Assessing the affinity of the compound for receptors that mediate physiological responses.

Case Studies and Research Findings

  • Oxalate and Kidney Stone Formation:
    • A study highlighted the role of dietary oxalate in kidney stone formation and indicated that compounds similar to this compound could potentially influence oxalate metabolism in the body. It was found that certain gut microbiota can reduce urinary oxalate levels, which may be relevant for therapeutic strategies involving this compound .
  • Quantum Chemical Calculations:
    • Research involving quantum chemical calculations has shown that calcium oxalate interactions with proteins can influence kidney stone formation. Such interactions might be analogous to those involving this compound .
  • Comparative Oxalate Absorption Studies:
    • A comparative study on individuals with a history of calcium oxalate kidney stones versus non-stone formers revealed significant differences in oxalate absorption rates. This suggests that further investigation into how this compound affects such metabolic pathways could yield valuable insights .

Potential Applications

The potential applications of this compound include:

  • Drug Development: Its structural features may allow it to serve as a lead compound for developing new therapeutic agents targeting specific diseases.
  • Biochemical Research: Understanding its interactions can provide insights into metabolic processes involving similar compounds.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

(2S,6R)-4-(azepan-2-ylmethyl)-2,6-dimethylmorpholine;oxalic acid

InChI

InChI=1S/C13H26N2O.C2H2O4/c1-11-8-15(9-12(2)16-11)10-13-6-4-3-5-7-14-13;3-1(4)2(5)6/h11-14H,3-10H2,1-2H3;(H,3,4)(H,5,6)/t11-,12+,13?;

InChI Key

HNAJHCGPJIRWJW-KOQCZNHOSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CCCCCN2.C(=O)(C(=O)O)O

Canonical SMILES

CC1CN(CC(O1)C)CC2CCCCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

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